6-Chloro-5-methoxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

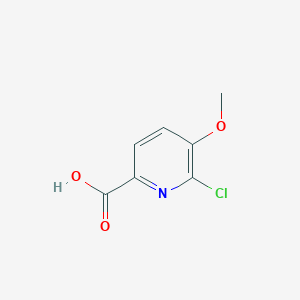

“6-Chloro-5-methoxypicolinic acid” is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule contains a chlorine atom (Cl), a methoxy group (OCH3), and a carboxylic acid group (COOH) attached to a pyridine ring.

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . .

Scientific Research Applications

Biodegradation and Environmental Applications

The study on the biodegradation of picolinic acid by Rhodococcus sp. PA18 highlights a significant environmental application. Picolinic acid, a derivative closely related to 6-Chloro-5-methoxypicolinic acid, is considered hazardous. Rhodococcus sp. PA18 can aerobically utilize picolinic acid as a carbon and energy source, leading to its complete degradation. This process results in the formation of 6-hydroxypicolinic acid, a major metabolite. The ability of Rhodococcus sp. PA18 to metabolize picolinic acid suggests potential for the bioremediation of environments polluted with similar compounds (Zhang et al., 2019).

Photodehalogenation Studies

Research on the photochemistry of 6-chloro and 6-bromopicolinic acids in water has revealed insights into the processes of photodehalogenation, which is the breaking of carbon-halogen bonds under the influence of light. These studies showed that photolysis leads to the formation of 6-hydroxypicolinic acid among other products. The findings indicate heterolytic and homolytic photodehalogenation pathways depending on the solvent environment, providing a basis for understanding the environmental fate of halogenated organic compounds (Rollet et al., 2006).

Synthetic Applications

The synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction demonstrates the synthetic utility of picolinic acid derivatives in organic chemistry. This method allows for the introduction of variable functional groups into the pyrrolopyrimidine framework, highlighting the role of this compound and its derivatives in facilitating diverse synthetic routes (Jiang et al., 2015).

Chemotherapeutic Research

A novel synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a compound for studying extrathalamic nicotinic acetylcholine receptors by PET, underscores the role of this compound derivatives in the development of diagnostic and therapeutic agents. This research contributes to the understanding of nicotinic acetylcholine receptors, which are potential targets for treating neurological disorders (Zhang & Horti, 2004).

Safety and Hazards

properties

IUPAC Name |

6-chloro-5-methoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPRLLFFMVAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112750-30-8 |

Source

|

| Record name | 6-chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)phenyl]acetamide](/img/structure/B471488.png)

![1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B471493.png)

![Methyl [(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B471494.png)

![3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B471496.png)

![Pentyl [(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B471498.png)

![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B471499.png)

![2-(heptylsulfanyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B471502.png)

![2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide](/img/structure/B471507.png)

![(4Z)-2-(2-bromophenyl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B471509.png)

![7-benzyl-2-[(4-methoxybenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B471512.png)

![7-tert-butyl-4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B471513.png)

![5-[2-(4-fluorophenyl)ethyl]-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B471517.png)

![9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B471520.png)

![(4Z)-2-(2,4-dichlorophenyl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B471524.png)